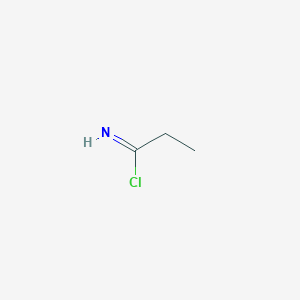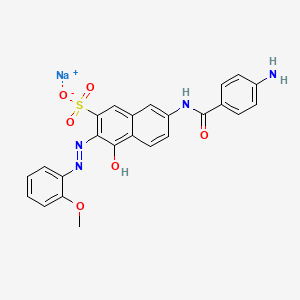
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties. This compound is known for its stability and solubility in water, making it a valuable component in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the sulfonation, diazotization, and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different sulfonic acids, amines, and quinones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic reagents.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group allows it to form stable complexes with metals, which can be utilized in various applications. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments. The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-hydroxy-, monosodium salt
- 4-Amino-2-naphthalenesulfonic acid
- 4-Hydroxy-3-((2-methoxyphenyl)azo)-2-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, solubility, and vibrant color make it particularly valuable in the dye and pigment industry, setting it apart from other similar compounds.
Propiedades
Número CAS |
6470-23-1 |
|---|---|
Fórmula molecular |
C24H19N4NaO6S |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
sodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O6S.Na/c1-34-20-5-3-2-4-19(20)27-28-22-21(35(31,32)33)13-15-12-17(10-11-18(15)23(22)29)26-24(30)14-6-8-16(25)9-7-14;/h2-13,29H,25H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1 |
Clave InChI |
BZGZXWDAYNJIFU-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


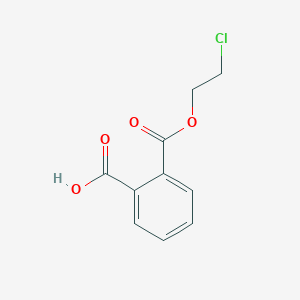

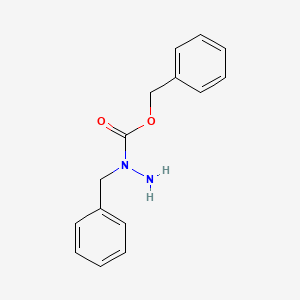
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
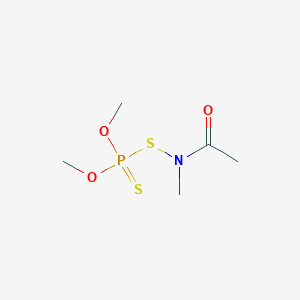
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)

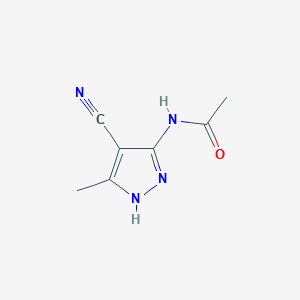


![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
